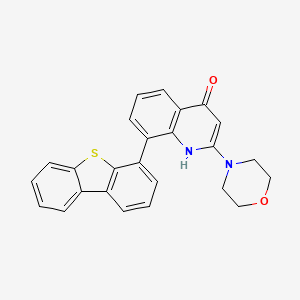

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one

Beschreibung

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is a quinolinone derivative characterized by a fused bicyclic aromatic system (quinolinone core) substituted at the 2-position with a morpholine group and at the 8-position with a dibenzothiophene moiety. Its molecular formula is C26H19N2O2S, with a molecular weight of 412.51 g/mol . The compound’s structural complexity arises from the electron-rich dibenzothiophene and the polar morpholine group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Structural elucidation of such compounds typically employs advanced techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. For instance, crystallographic refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for confirming molecular geometry and anisotropic displacement parameters .

Eigenschaften

IUPAC Name |

8-dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c28-21-15-23(27-11-13-29-14-12-27)26-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKWDDMFTXIFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(N2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580298 | |

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912824-07-8 | |

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Dibenzothiophen-4-yl Boronate or Triflate Intermediate

- Starting from dibenzothiophene, selective functionalization at the 4-position is achieved.

- Nitration at the 1-position of dibenzothiophene derivatives is performed to allow further substitution.

- Conversion of the 4-position to a triflate or boronate ester is done using reagents such as triflic anhydride or bis(pinacolato)diboron.

- These intermediates serve as coupling partners in Suzuki-Miyaura reactions.

Preparation of 2-Morpholin-4-yl-1H-quinolin-4-one Core

- The quinolin-4-one scaffold is synthesized or procured with a suitable leaving group (e.g., triflate) at the 8-position.

- The morpholine substituent is introduced at the 2-position, often via nucleophilic substitution or amination reactions.

- The core is then ready for cross-coupling with the dibenzothiophen-4-yl boronate or triflate.

Suzuki-Miyaura Cross-Coupling Reaction

- The coupling of the dibenzothiophen-4-yl boronate with the 8-triflate quinolin-4-one is catalyzed by palladium complexes such as Pd2(dba)3 with ligands like Xantphos or S-BINAP.

- Typical conditions involve the use of bases such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane or toluene, often under inert atmosphere and elevated temperatures (100–130 °C).

- The reaction time ranges from 6 to 24 hours depending on the substrate and catalyst system.

Post-Coupling Functional Group Modifications

- After coupling, further functionalization such as oxidation of sulfides to sulfones or introduction of water-solubilizing groups at the dibenzothiophen-4-yl 1-position may be performed.

- Purification is typically achieved by column chromatography on silica gel using solvent systems like ethyl acetate/hexane mixtures.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration of dibenzothiophene | HBF4, t-butyl nitrite, 0 °C; Cu(NO3)2, Cu2O, H2O, 25 °C | ~76 | Selective nitration at 1-position |

| Triflation | Triflic anhydride, triethylamine, CH2Cl2, 0 °C to RT | High | Formation of triflate intermediate |

| Boronation | Bis(pinacolato)diboron, Pd catalyst, base, 1,4-dioxane, reflux | High | Preparation of boronate ester for Suzuki coupling |

| Morpholine substitution | Morpholine, K2CO3, DMF, 25–60 °C | Moderate | Introduction of morpholine at 2-position |

| Suzuki-Miyaura coupling | Pd2(dba)3 (2 mol %), Xantphos (3 mol %), K3PO4 (6 equiv), 1,4-dioxane/water (3:1), 100 °C, 12 h | Good | Coupling of dibenzothiophen-4-yl boronate with quinolin-4-one triflate |

| Oxidation (if applicable) | mCPBA (2.2 equiv), CH2Cl2, RT | High | Oxidation of thioether to sulfone |

| Purification | Silica gel chromatography, EtOAc/hexane mixtures | — | Final purification step |

Research Findings and Optimization

- The use of palladium catalysts with bulky bidentate phosphine ligands (e.g., Xantphos) enhances the coupling efficiency and selectivity.

- The choice of base and solvent system critically affects the yield and purity of the final product.

- Oxidation of the sulfur atom in dibenzothiophene to sulfone improves the compound's solubility and biological activity.

- Multiple-parallel synthesis approaches have been employed to generate libraries of analogues by varying substituents at the dibenzothiophen-4-yl 1-position, enabling structure-activity relationship studies.

- The synthetic routes have been validated by high yields and reproducibility, with isolated compounds showing potent DNA-PK inhibitory activity (IC50 values in the low nanomolar range).

Analyse Chemischer Reaktionen

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Research indicates that 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one exhibits potent anticancer properties. It has been shown to sensitize various cancer cell lines to chemotherapy and radiotherapy by disrupting DNA repair mechanisms. Notable studies have demonstrated its effectiveness against different tumor types, including breast and lung cancers.

Case Study: Sensitization of Cancer Cells

In laboratory experiments, this compound was tested on A549 lung cancer cells, where it significantly increased cell death when combined with radiation therapy. The results showed a marked decrease in cell viability compared to controls, underscoring its potential as an adjunctive treatment in oncology.

Apart from its anticancer effects, this compound has been investigated for other biological activities such as antimicrobial properties. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, indicating potential applications in treating infections .

Material Science

The unique chemical structure of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one allows it to be utilized as a building block in the synthesis of more complex materials. Its properties make it suitable for applications in organic electronics and as a precursor for other industrially relevant compounds .

Wirkmechanismus

The mechanism of action of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one involves its interaction with DNA-dependent protein kinase. This compound acts as a potent and selective inhibitor of DNA-dependent protein kinase, which plays a crucial role in DNA repair processes. By inhibiting this enzyme, the compound sensitizes cancer cells to the cytotoxic effects of ionizing radiation and chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinolinone derivatives are a versatile class of heterocyclic compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Quinolinone Derivatives

Key Observations:

Substituent Effects: The dibenzothiophene group in the target compound enhances aromaticity and may improve binding to hydrophobic targets (e.g., enzymes or receptors with hydrophobic pockets). In contrast, the triazole-containing analog (compound 8f) offers hydrogen-bonding capacity via its hydroxy and methoxy groups, which could enhance solubility and target affinity .

Molecular Weight and Complexity: The target compound (MW 412.51) is moderately sized compared to simpler derivatives like 2-amino-benzothiazol-4-ol (MW 166.20). However, it is significantly smaller than the triazole-linked dimer (MW 724.73), which may face challenges in bioavailability due to its size .

Synthetic Accessibility: The synthesis of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one likely involves multi-step reactions, including Suzuki-Miyaura coupling for dibenzothiophene attachment. In contrast, compound 8f requires click chemistry (azide-alkyne cycloaddition) to integrate the triazole moiety, which adds synthetic complexity .

Research Findings and Implications

- Structural Analysis: X-ray crystallography using SHELXL and visualization via ORTEP-3 are essential for confirming the planar geometry of the quinolinone core and the spatial orientation of substituents .

- Biological Potential: While specific activity data for the target compound is unavailable, analogs with morpholine groups often exhibit kinase inhibitory activity, and dibenzothiophene-containing compounds are explored in organic electronics due to their charge-transport properties.

Biologische Aktivität

The compound 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one (CAS Number: 912824-07-8) is a synthetic molecule that has garnered attention for its biological activity, particularly as an inhibitor of DNA-dependent protein kinase (DNA-PK). This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H20N2O2S |

| Molecular Weight | 412.504 g/mol |

| Purity | 98% |

The compound features a dibenzothiophenyl moiety linked to a morpholine and a quinolinone structure, contributing to its unique pharmacological profile.

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one acts primarily as a DNA-PK inhibitor , which plays a crucial role in the cellular response to DNA damage. By inhibiting DNA-PK, this compound enhances the sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.

Research indicates that compounds with similar structures have shown significant inhibitory activity against DNA-PK, with IC₅₀ values in the nanomolar range. For instance, one study reported an IC₅₀ of 8 nM , suggesting potent activity in enhancing the cytotoxic effects of radiation therapy in vitro .

In Vitro Studies

In vitro studies have demonstrated that this compound can sensitize ATM-deficient cancer cells to ionizing radiation. The mechanism involves the inhibition of DNA repair pathways, leading to increased apoptosis in tumor cells exposed to radiation .

Case Studies

- Study on Cancer Cell Lines : A study examined various cancer cell lines treated with 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one alongside radiation therapy. The results indicated a marked increase in cell death compared to controls, highlighting its potential as an adjunct in cancer therapy.

- Combination Therapy Research : Another research effort focused on combining this compound with traditional chemotherapeutics. The findings suggested enhanced efficacy when used in combination, particularly in ATM-deficient tumors, which are often resistant to standard treatments .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one typically involves a multi-step process including Suzuki-Miyaura cross-coupling techniques. The structure–activity relationship studies indicate that modifications at specific positions on the dibenzothiophenyl or quinolinone moieties can significantly affect biological activity.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Substitution at the 1-position | Increased solubility and potency |

| Variations in morpholine structure | Altered binding affinity |

These findings underscore the importance of molecular design in developing effective DNA-PK inhibitors.

Q & A

Q. What are the recommended methods for structural characterization of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one, particularly for crystallographic analysis?

Structural elucidation of this compound should prioritize single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Collecting intensity data with a diffractometer (e.g., Cu-Kα or Mo-Kα radiation).

- Using SHELXL for refinement, focusing on resolving disorder in the dibenzothiophene or morpholine moieties, which are prone to conformational flexibility .

- Validating hydrogen bonding and π-π stacking interactions using tools like Mercury or OLEX2.

Q. What synthetic routes are commonly employed to access quinolin-4-one derivatives like this compound?

Standard approaches involve:

- Friedländer condensation : Reacting aminobenzophenones with ketones in acidic conditions to form the quinolinone core.

- Suzuki-Miyaura coupling : Introducing dibenzothiophene via palladium-catalyzed cross-coupling at the 8-position .

- Morpholine functionalization : Post-synthetic modification using nucleophilic substitution or reductive amination to install the morpholine group at the 2-position . Purity should be verified via HPLC (e.g., Chromolith® columns at 1–1.5 mL/min flow rates) .

Q. What safety protocols should be followed when handling morpholine-containing quinolinones?

- Refer to safety data sheets (SDS) of structurally analogous compounds (e.g., LY294002), which highlight hazards such as skin/eye irritation and respiratory sensitization .

- Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Implement waste disposal protocols for organic solvents and morpholine derivatives, as per OSHA Hazard Communication Standard 29 CFR 1910.1200 .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data across studies involving quinolinone derivatives?

Contradictions often arise from variations in assay conditions or compound purity. A robust approach includes:

- Standardized bioassays : Replicate experiments under identical conditions (e.g., JAK/STAT signaling assays with controlled cell lines and inhibitor concentrations) .

- Batch validation : Use NMR (e.g., 1H/13C) and HRMS to confirm compound identity and purity (>95%) before biological testing .

- Meta-analysis : Compare data across studies while accounting for differences in solvent systems (e.g., DMSO concentration) or pharmacokinetic parameters .

Q. What methodological frameworks are effective for designing structure-activity relationship (SAR) studies on this compound?

SAR studies should systematically modify substituents and evaluate effects:

- Core modifications : Replace dibenzothiophene with thiophene or phenyl groups to assess π-stacking efficiency .

- Morpholine analogs : Substitute morpholine with piperazine or thiomorpholine to study hydrogen-bonding interactions .

- High-throughput screening : Use tubulin polymerization assays or kinase inhibition profiling (e.g., PI3K/Akt pathway) to quantify activity changes .

Q. Which advanced analytical techniques are critical for confirming the purity and structure of synthetic intermediates?

- 2D NMR (HSQC, HMBC) : Resolves connectivity in complex regions (e.g., quinolinone C4-keto group and morpholine N-substituents) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ for C27H20N2O2S requires m/z 452.1194) .

- X-ray photoelectron spectroscopy (XPS) : Validates sulfur oxidation states in dibenzothiophene .

Q. How can researchers evaluate the pharmacological mechanism of this compound in targeting specific pathways (e.g., tubulin polymerization)?

- Biochemical assays : Measure IC50 values in tubulin polymerization assays using purified bovine tubulin and paclitaxel as a control .

- Molecular docking : Use AutoDock Vina to model interactions with the colchicine-binding site, focusing on dibenzothiophene’s hydrophobic interactions .

- Cellular imaging : Confirm mitotic arrest via fluorescence microscopy (e.g., DAPI staining of nuclei in treated HeLa cells) .

Q. What strategies address reproducibility challenges in synthesizing and testing this compound?

- Detailed synthetic logs : Document reaction parameters (e.g., temperature, solvent ratios) to minimize batch-to-batch variability .

- Open-data practices : Share crystallographic data (CIF files) and assay protocols in public repositories to enable cross-validation .

- Collaborative validation : Partner with independent labs to replicate key findings, particularly for antitumor activity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.